molecular formula C17H12O2S B11115393 Biphenyl-4-yl thiophene-2-carboxylate

Biphenyl-4-yl thiophene-2-carboxylate

Cat. No.: B11115393
M. Wt: 280.3 g/mol
InChI Key: ZHEGWMONGXPPSI-UHFFFAOYSA-N
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Description

Biphenyl-4-yl thiophene-2-carboxylate is an organic compound featuring a biphenyl moiety linked via an ester bond to a thiophene-2-carboxylate group. Its molecular formula is C₁₇H₁₂O₂S, with a molecular weight of 288.34 g/mol. The biphenyl group enhances aromatic stacking interactions, while the thiophene ring contributes electronic diversity, making it valuable in materials science and pharmaceutical intermediates .

Synthesis: The compound can be synthesized via Heck coupling reactions, as demonstrated in the preparation of podophyllotoxin analogs, where thiophene-2-carbonyl chloride reacts with biphenyl derivatives under palladium catalysis . Alternatively, copper-promoted homo-coupling reactions in aqueous or DMF systems may also yield biphenyl-linked carboxylates .

Properties

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

(4-phenylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C17H12O2S/c18-17(16-7-4-12-20-16)19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H

InChI Key

ZHEGWMONGXPPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE can be achieved through several methods. One common approach involves the reaction of 1,1’-biphenyl-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and efficiency. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur, can be adapted for large-scale synthesis . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Biphenyl derivatives, including biphenyl-4-yl thiophene-2-carboxylate, have shown significant biological activities. They are involved in the development of various pharmaceuticals due to their ability to act on multiple biological targets. Notably, biphenyl compounds exhibit:

  • Anticancer Activity: Certain biphenyl derivatives have been reported to inhibit cell proliferation in various cancer types. For instance, biphenyl-4-ylcarbamoyl thiophene carboxylic acids have demonstrated potent effects on peripheral blood mononuclear cells (PBMCs), indicating potential use in cancer therapies .
  • Anti-inflammatory and Antimicrobial Effects: The structural features of biphenyl compounds allow them to interact with biological pathways effectively, making them suitable candidates for anti-inflammatory and antimicrobial drugs .

Case Study: Anticancer Agents
A study highlighted the synthesis of biphenyl derivatives that showed enhanced anticancer properties when tested against specific cancer cell lines. The mechanism of action was linked to their ability to modulate signaling pathways associated with cell survival and proliferation .

Organic Electronics

Role in OLEDs and Semiconductors:
Biphenyl compounds are pivotal in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. Their unique electronic properties enable efficient charge transport and light emission.

Property This compound Applications
Charge Mobility HighOLEDs
Stability ExcellentOrganic Semiconductors
Light Emission EfficientDisplays and Lighting

Case Study: OLED Development
Research has shown that incorporating biphenyl moieties into OLED architectures can significantly improve device performance, including brightness and operational stability. This has led to advancements in display technologies .

Material Science

Synthesis of Functional Materials:
Biphenyl derivatives are utilized in synthesizing functional materials such as liquid crystals and polymers with intrinsic microporosity. Their rigid structure contributes to the stability and performance of these materials.

Applications:

  • Liquid Crystals: Used in displays due to their ability to manipulate light.
  • Metal–Organic Frameworks (MOFs): Serve as building blocks for creating porous materials with applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Benzo[b]thiophene Carboxylates

Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () shares a thiophene-carboxylate core but substitutes biphenyl with a phenyl-acetoxybenzo group. Key differences include:

Property Biphenyl-4-yl Thiophene-2-carboxylate Ethyl 4,5,7-Triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate
Molecular Weight 288.34 g/mol ~424.42 g/mol (calculated)
Melting Point Not reported 174–178°C
Functional Groups Biphenyl, ester Phenyl, acetoxy, ester
Applications Catalysis, pharmaceuticals Intermediate in heterocyclic synthesis

Catalytic and Ligand Properties

Thiophene-2-carboxylate derivatives, such as thiophene-2-carboxylate Cu(I), are widely used in cross-coupling reactions. This compound may serve as a ligand due to its electron-rich thiophene and sterically bulky biphenyl group, which could stabilize metal centers more effectively than simpler carboxylates like acetate .

Pharmacological Relevance

The thiophene-carboxylate group may offer metabolic stability advantages over tetrazole moieties due to reduced susceptibility to enzymatic hydrolysis .

Key Research Findings and Gaps

  • Synthetic Efficiency : Pd/Cu catalytic systems for biphenyl synthesis achieve moderate yields (~67%), suggesting room for optimization in this compound production .
  • Data Gaps : Melting points, solubility, and explicit catalytic/pharmacological data for this compound remain uncharacterized in the literature reviewed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Biphenyl-4-yl thiophene-2-carboxylate, and how is its structure validated?

  • Synthesis : Typical methods involve esterification of thiophene-2-carboxylic acid derivatives with biphenyl-4-ol under catalytic conditions (e.g., using DCC/DMAP). Alternative routes include cross-coupling reactions to introduce the biphenyl moiety .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis are standard for confirming molecular structure and purity. X-ray crystallography may resolve stereochemical ambiguities .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% by area normalization). Stability studies under varying pH, temperature, and light exposure utilize accelerated degradation protocols, analyzed via hyphenated techniques (e.g., LC-MS) to identify degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Systematic variation of catalysts (e.g., Pd-based for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature (microwave-assisted vs. conventional heating) can enhance efficiency. For example, microwave irradiation reduces reaction times by 50–70% while maintaining yields >80% .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anti-inflammatory efficacy)?

  • Conduct comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects). Structural analogs with modified substituents (e.g., electron-withdrawing groups at the 4-position) can clarify structure-activity relationships (SAR). Contradictions may arise from assay sensitivity or cellular uptake differences .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like hypoxia-inducible factors (HIFs) or kinases. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties influencing reactivity .

Q. How can derivatives of this compound be designed for materials science applications?

  • Introduce π-conjugated substituents (e.g., ethynyl groups) to enhance charge transport in organic semiconductors. Copolymerization with thiophene-based monomers yields polymers with tunable bandgaps (1.5–3.0 eV) for optoelectronic devices .

Q. What methodologies evaluate the compound’s role as a synthetic intermediate in drug discovery?

  • Functionalization via amidation or Suzuki-Miyaura coupling generates libraries for high-throughput screening (HTS). Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies lead candidates. Toxicity assays (Ames test, zebrafish models) prioritize safe derivatives .

Q. How can researchers analyze environmental degradation pathways of this compound?

  • Advanced oxidation processes (AOPs) using LC-QTOF-MS identify transformation products. Ecotoxicity assays (Daphnia magna LC50, algal growth inhibition) assess environmental risks. Quantitative structure-activity relationship (QSAR) models predict biodegradation rates .

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